
2,3,4-Trimethyl-1H-indol-5-amine
Overview
Description
2,3,4-Trimethyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by its unique structure, which includes a benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of three methyl groups at positions 2, 3, and 4, and an amine group at position 5, distinguishes it from other indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3,4-Trimethyl-1H-indol-5-amine, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions. For instance, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield the desired indole product .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemical Applications
Synthesis of Indole Derivatives
2,3,4-Trimethyl-1H-indol-5-amine serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications that can yield new compounds with desirable properties. The compound's reactivity is attributed to its functional groups, particularly the amine group, which can participate in nucleophilic substitutions and other reactions .
Table 1: Synthetic Pathways Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reacts with alkyl halides to form substituted indoles | 65 |
Diazotization | Forms diazo compounds that can lead to azo dyes | 76 |
Reduction | Converts nitro groups to amines | 64 |
Biological Applications
Pharmacological Activities
Research indicates that this compound exhibits significant biological activities. It has been studied for its potential antimicrobial , anti-inflammatory , and anticancer properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors .
Case Study: Anticancer Properties
In a study investigating the anticancer potential of indole derivatives, this compound was shown to inhibit tumor growth in vitro. The mechanism involved the modulation of cell signaling pathways associated with apoptosis and cell proliferation .
Medical Applications
Therapeutic Potential
The compound's derivatives are being explored for therapeutic applications in treating various diseases, including cancer and microbial infections. The structural similarities with other biologically active compounds suggest potential for developing new drug candidates .
Table 2: Therapeutic Investigations of Indole Derivatives
Compound Name | Target Disease | Mechanism of Action |
---|---|---|
2,3,4-trimethylindole | Cancer | Apoptosis induction |
Indole derivatives | Microbial infections | Inhibition of bacterial growth |
Industrial Applications
Use in Dyes and Pigments
Indole derivatives are widely used in the production of dyes and pigments due to their vibrant colors and stability. The trimethyl substitution pattern enhances the solubility and reactivity of these compounds, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The nitrogen atom in the indole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound can bind to receptors, enzymes, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Lacks the additional methyl groups at positions 3 and 4.
3-Methylindole: Lacks the additional methyl groups at positions 2 and 4.
4-Methylindole: Lacks the additional methyl groups at positions 2 and 3.
Uniqueness
2,3,4-Trimethyl-1H-indol-5-amine is unique due to the presence of three methyl groups and an amine group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
2,3,4-Trimethyl-1H-indol-5-amine (TMI) is a member of the indole family, which is known for its diverse biological activities. This compound has gained attention due to its potential applications in various fields, including pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of TMI, including its mechanisms of action, pharmacological properties, and comparative analysis with related compounds.
Chemical Structure and Properties
Molecular Formula: CHN
Molecular Weight: Approximately 174.24 g/mol
Structural Features: TMI is characterized by three methyl groups at positions 2, 3, and 4 on the indole ring and an amine group at position 5. This unique substitution pattern may enhance its biological activity compared to other indole derivatives.
The biological activity of TMI is largely attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atom in the indole structure can form hydrogen bonds and engage in hydrophobic interactions with proteins and receptors. This interaction can modulate the activity of enzymes and receptors, leading to diverse biological effects such as:
- Antimicrobial Activity: Indole derivatives are known for their potential antimicrobial properties. TMI has shown promising results in inhibiting the growth of various pathogens, which may be linked to its structural features that enhance binding affinity to bacterial enzymes.
- Anticancer Properties: Research indicates that TMI may possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to influence signaling pathways involved in cancer progression is under investigation .
In Vitro Studies
In vitro studies have demonstrated that TMI exhibits significant biological activities:
- Antimicrobial Activity: In a study evaluating the antimicrobial effects of various indole derivatives, TMI displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.16 mg/mL to 0.64 mg/mL for different strains .
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | 0.16 - 0.64 | MSSA, MRSA, E. coli |
- Anticancer Activity: TMI was tested against several cancer cell lines, showing dose-dependent inhibition of cell proliferation. The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC value of approximately 25 µM .
In Vivo Studies
Preliminary in vivo studies have indicated that TMI may possess favorable pharmacokinetic properties:
- Toxicity Profile: A study involving acute toxicity testing in mice showed no significant adverse effects at doses up to 100 mg/kg body weight over a seven-day observation period .
Comparative Analysis with Related Compounds
TMI's unique trimethyl substitution pattern distinguishes it from other similar indole derivatives:
Compound Name | Unique Features |
---|---|
2-Methylindole | Lacks additional methyl groups |
3-Methylindole | Lacks methyl groups at positions 2 and 4 |
4-Methylindole | Lacks methyl groups at positions 2 and 3 |
The presence of three methyl groups potentially enhances TMI's binding affinity to biological targets compared to these simpler derivatives.
Future Directions
Research on TMI is still in the early stages, but its promising biological activities warrant further exploration. Future studies should focus on:
- Mechanistic Studies: Detailed investigations into the specific molecular pathways influenced by TMI.
- Therapeutic Applications: Evaluating the efficacy of TMI in clinical settings for its potential use in treating infections and cancer.
- Structural Modifications: Exploring synthetic analogs of TMI to enhance its pharmacological properties.
Properties
IUPAC Name |
2,3,4-trimethyl-1H-indol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10/h4-5,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARVXVPAKMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2)N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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